molecular formula C9H13Cl2F3N2 B13053561 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13053561
M. Wt: 277.11 g/mol
InChI Key: GYOXAZWKTLQFCB-JZGIKJSDSA-N
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Description

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine derivative featuring a 3-(trifluoromethyl)phenyl group at the C1 position of an ethane-1,2-diamine backbone, stabilized as a dihydrochloride salt. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H13Cl2F3N2

Molecular Weight

277.11 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1

InChI Key

GYOXAZWKTLQFCB-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. This biocatalytic process can be enhanced by the addition of surfactants and natural deep eutectic solvents (NADES) to improve the efficiency and yield of the reaction . The optimal conditions for this reduction include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using recombinant Escherichia coli cells expressing the carbonyl reductase gene. The addition of surfactants such as Tween-20 and NADES like choline chloride: lysine (ChCl:Lys) significantly enhances the catalytic efficiency, leading to higher yields .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, reduced amine derivatives, and substituted trifluoromethyl compounds .

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Position Effects

a. Ortho-Substituted Analog: (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl
  • CAS RN : 1391543-37-5
  • Molecular Formula : C₉H₁₃Cl₂F₃N₂
  • Molecular Weight : 277.11 g/mol
  • Key Difference : The CF₃ group is at the ortho (2-) position of the phenyl ring instead of the meta (3-) position.
  • Electronic Effects: The meta position (as in the target compound) allows for more efficient electron-withdrawing effects, enhancing stability in polar environments .
b. Meta-Substituted Analog: 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (Free Base)
  • CAS RN : 789429-61-4
  • Molecular Formula : C₉H₁₁F₃N₂
  • Molecular Weight : 204.19 g/mol
  • Key Difference : Lacks the (1R) stereochemistry and dihydrochloride salt.
  • Implications :
    • Solubility : The free base is a liquid at 4°C, while the dihydrochloride salt (target compound) likely has higher aqueous solubility.
    • Chirality : The (1R) configuration in the target compound may confer enantioselective activity in biological systems .

Functional Group Variants: Trifluoromethoxy vs. Trifluoromethyl

Compound : (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
  • CAS RN : 1213119-41-5
  • Molecular Formula : C₉H₁₁F₃N₂O
  • Molecular Weight : 220.19 g/mol
  • Key Difference : Replaces CF₃ with trifluoromethoxy (OCF₃) .
  • Hydrogen Bonding: The ether oxygen may participate in hydrogen bonding, influencing interactions with biological targets .

Complex Derivatives: Dimeric and Thiourea Structures

a. (1R,2R)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
  • Molecular Features : A dimeric structure with two 3-CF₃ phenyl groups and dimethylated amines.
  • Implications :
    • Applications : Likely used as a chiral ligand in asymmetric catalysis due to its rigid, sterically hindered structure.
    • Complexity : Higher molecular weight and branching reduce solubility but enhance stereochemical control in reactions .
b. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea Derivatives
  • CAS RN : 620960-26-1 (example)
  • Molecular Weight : ~413.42 g/mol
  • Key Difference : Thiourea backbone with bis(trifluoromethyl)phenyl groups.
  • Implications: Binding Affinity: Thiourea derivatives are known for strong hydrogen-bonding capacity, useful in enzyme inhibition. Lipophilicity: Dual CF₃ groups enhance lipophilicity, favoring blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS RN Molecular Formula MW (g/mol) Substituent Position Functional Group Key Feature
(1R)-1-[3-(CF₃)phenyl]ethane-1,2-diamine 2HCl Not Provided C₉H₁₃Cl₂F₃N₂ 277.11* 3-CF₃ Dihydrochloride salt Chiral, high solubility
(1R)-1-[2-(CF₃)phenyl]ethane-1,2-diamine 2HCl 1391543-37-5 C₉H₁₃Cl₂F₃N₂ 277.11 2-CF₃ Dihydrochloride salt Steric hindrance
1-[3-(CF₃)phenyl]ethane-1,2-diamine (free base) 789429-61-4 C₉H₁₁F₃N₂ 204.19 3-CF₃ Free base Liquid, non-chiral
(1R)-1-[3-(OCF₃)phenyl]ethane-1,2-diamine 1213119-41-5 C₉H₁₁F₃N₂O 220.19 3-OCF₃ Free base Increased polarity

*Calculated based on free base MW + 2HCl.

Biological Activity

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group attached to the phenyl ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H11F3N2
  • Molecular Weight : 204.19 g/mol
  • IUPAC Name : (1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
  • CAS Number : 1213350-99-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 25.9 μM against S. aureus and 12.9 μM against MRSA isolates, indicating significant antibacterial activity .
  • Mechanism of Action : The trifluoromethyl group is believed to enhance the compound's binding affinity to bacterial targets, potentially inhibiting key enzymes involved in bacterial cell wall synthesis.

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses.

  • Cell Viability Assays : Compounds with similar structures have shown varying effects on cell viability and inflammatory markers. For instance, certain derivatives demonstrated an IC50 value of 6.5 ± 1.0 µM, indicating a dose-dependent anti-inflammatory response .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comprehensive study tested various derivatives of compounds with trifluoromethyl groups against clinical isolates of MRSA.
    • Results indicated that while several compounds showed promising activity, (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine stood out for its robust efficacy against both S. aureus and MRSA strains .
  • Inflammation Modulation :
    • Another study explored the effect of this compound on NF-κB activity in human cell lines.
    • The findings suggested that specific substitutions on the phenyl ring significantly influenced the anti-inflammatory potential, with some derivatives exhibiting up to a 15% increase in NF-κB activity modulation .

The biological activity of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors involved in inflammatory pathways.

Summary Table of Biological Activities

Activity TypeTest Organism/ModelMIC/IC50 ValueNotes
AntimicrobialS. aureus25.9 μMEffective against both S. aureus and MRSA
MRSA12.9 μMSignificant bactericidal activity
Anti-inflammatoryHuman cell linesIC50 = 6.5 ± 1.0 µMModulates NF-κB activity

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